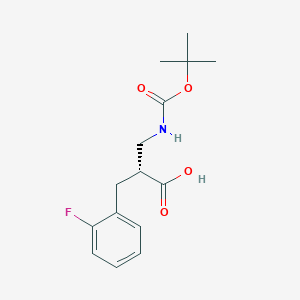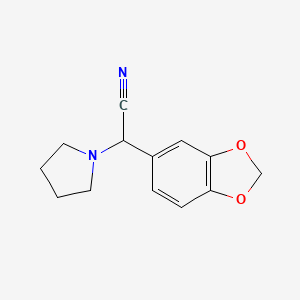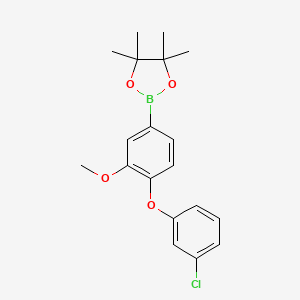![molecular formula C12H12O2 B13997622 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one CAS No. 61078-47-5](/img/structure/B13997622.png)
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a 4-hydroxyphenylmethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one typically involves the aldol condensation reaction. This reaction is carried out between cyclopentanone and 4-hydroxybenzaldehyde under basic conditions. The reaction proceeds as follows:
Reactants: Cyclopentanone and 4-hydroxybenzaldehyde.
Catalyst: A base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid-base catalysts, such as potassium fluoride impregnated on alumina, has been shown to enhance the efficiency of the aldol condensation reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 2-[(4-hydroxyphenyl)methyl]cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Industry: Used in the production of biofuels and other renewable energy sources.
Wirkmechanismus
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one involves its interaction with various molecular targets and pathways. For example, in neurological disorders, it has been shown to bind to nicotinic acetylcholine receptors, modulating their activity and providing neuroprotective effects . Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby reducing oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one can be compared with other similar compounds such as:
2,5-bis[(4-hydroxyphenyl)methylidene]cyclopentan-1-one: This compound has two 4-hydroxyphenylmethylidene groups, making it more complex and potentially more active in certain applications.
2,5-bis(2-furylmethylidene)cyclopentan-1-one: This compound is used as a biofuel precursor and has different functional groups that provide unique properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
61078-47-5 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-8,13H,1-3H2 |
InChI-Schlüssel |
SBHXDCZQSURIGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


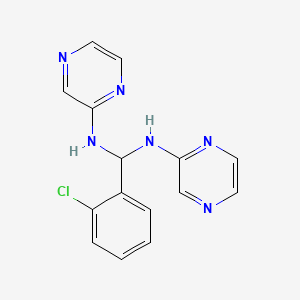

![Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate](/img/structure/B13997551.png)

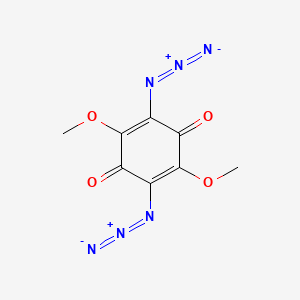
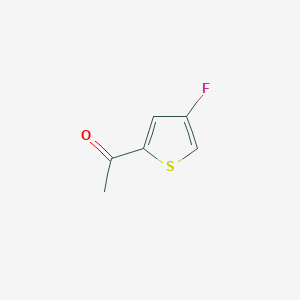
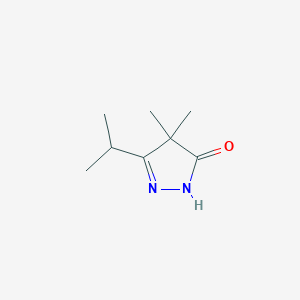
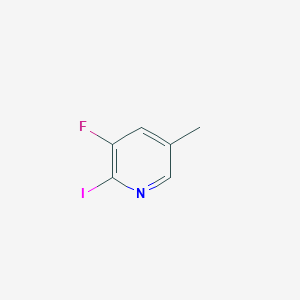
![4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid](/img/structure/B13997586.png)
![N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B13997590.png)
![2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13997600.png)
